4'-Morpholinoacetophenone

Catalog No.
S773211
CAS No.
39910-98-0
M.F
C12H15NO2
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Morpholinoacetophenone

CAS Number

39910-98-0

Product Name

4'-Morpholinoacetophenone

IUPAC Name

1-(4-morpholin-4-ylphenyl)ethanone

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c1-10(14)11-2-4-12(5-3-11)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3

InChI Key

AKQWEDMTPCAESO-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N2CCOCC2

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCOCC2

The exact mass of the compound 4'-Morpholinoacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4'-Morpholinoacetophenone (CAS 39910-98-0) is a highly specialized aromatic ketone characterized by a morpholine ring substituted at the para position. In industrial and pharmaceutical procurement, it serves as a high-value building block rather than a bulk solvent or generic reagent. The integration of the tertiary, oxygen-containing cyclic amine fundamentally alters the compound's electron density, basicity, and lipophilicity compared to standard acetophenone. This makes it an essential starting material for the synthesis of morpholine-bearing chalcones used in targeted therapeutics, a critical monomer for transition-metal-catalyzed step-growth polymerizations, and a key structural motif in the development of long-wave Type I photoinitiators for UV-curable systems [REFS-1, REFS-2].

Attempting to substitute 4'-Morpholinoacetophenone with cheaper, more common analogs like 4'-bromoacetophenone or 4'-aminoacetophenone introduces severe process inefficiencies. Using halogenated baselines requires downstream palladium-catalyzed Buchwald-Hartwig aminations to install the morpholine ring, which inflates catalyst costs and necessitates rigorous heavy-metal scavenging to meet pharmaceutical purity standards [1]. Conversely, substituting with 4'-aminoacetophenone introduces a reactive primary amine that actively competes with the ketone during condensation reactions, leading to unwanted Schiff base formation and drastically reduced yields of the target intermediate. Procurement of the pre-functionalized morpholino compound is therefore critical for chemoselectivity and process economy.

Chemoselectivity in Claisen-Schmidt Condensations

When synthesizing pharmaceutical chalcone intermediates, the nature of the para-amine substituent dictates reaction efficiency. 4'-Morpholinoacetophenone acts as a highly effective precursor in base-catalyzed Claisen-Schmidt condensations, routinely achieving 70-88% yields of the target alpha,beta-unsaturated ketones [1]. In contrast, substituting with 4'-aminoacetophenone introduces a primary amine that competitively reacts with aldehydes to form unwanted Schiff base (imine) byproducts, significantly depressing the yield of the desired chalcone and necessitating additional purification steps.

Evidence DimensionTarget chalcone yield and byproduct formation
Target Compound Data70-88% yield; clean condensation
Comparator Or Baseline4'-Aminoacetophenone (Primary amine); lower yield due to competitive Schiff base formation
Quantified DifferenceElimination of imine byproducts; direct high-yield access to morpholine-bearing chalcones
ConditionsBase-catalyzed (KOH/NaOH) Claisen-Schmidt condensation with substituted benzaldehydes

Procuring the tertiary morpholine derivative eliminates the need for primary amine protection strategies, directly streamlining the synthesis of API intermediates.

Activation for Regioselective C-H Copolymerization

The synthesis of high molecular weight functionalized siloxane copolymers via ruthenium-catalyzed step-growth polymerization requires specific electronic activation of the aromatic ring. 4'-Morpholinoacetophenone provides the necessary electron-donating effect via the para-dialkylamino group, enabling highly regioselective ortho-C-H bond cleavage and successful copolymerization with 1,3-divinyltetramethyldisiloxane [1]. Unsubstituted acetophenone lacks this activating auxochrome, failing to undergo the directed C-H activation required to propagate the polymer chain under identical catalytic conditions.

Evidence DimensionPolymerization viability via Ru-catalyzed C-H activation
Target Compound DataSuccessful step-growth copolymerization
Comparator Or BaselineAcetophenone; fails to polymerize
Quantified DifferenceBinary transition from unreactive baseline to active monomer
ConditionsRuthenium-catalyzed reaction with 1,3-divinyltetramethyldisiloxane

For advanced materials procurement, this compound is an essential monomer that enables directed C-H functionalization pathways inaccessible to standard aromatic ketones.

Elimination of Late-Stage Amination and Heavy Metal Remediation

In the industrial synthesis of morpholine-bearing active pharmaceutical ingredients (such as specific allosteric PDI inhibitors), installing the morpholine ring late in the synthesis via 4'-bromoacetophenone requires palladium-catalyzed Buchwald-Hartwig cross-coupling [1]. Procuring 4'-Morpholinoacetophenone directly bypasses this step, completely eliminating the need for expensive palladium ligands and the subsequent heavy-metal scavenging required to meet stringent API purity regulations (<10 ppm Pd).

Evidence DimensionProcess steps and transition metal catalyst requirement
Target Compound Data0 step morpholine installation; 0 ppm Pd introduced
Comparator Or Baseline4'-Bromoacetophenone; requires Pd-catalyst and metal scavengers
Quantified Difference100% reduction in transition metal catalyst costs for the amination step
ConditionsIndustrial scale-up of morpholine-substituted pharmaceutical intermediates

Direct procurement of the pre-functionalized morpholino building block significantly reduces process mass intensity (PMI) and simplifies regulatory compliance for metal impurities.

Photophysical Tuning for Long-Wave Photoinitiators

4'-Morpholinoacetophenone and its direct derivatives are critical for formulating Type I photoinitiators designed for challenging curing environments. The strongly electron-donating morpholine ring acts as an auxochrome, inducing a significant bathochromic (red) shift in the UV absorption spectrum compared to unsubstituted acetophenone [1]. This shifts the primary absorption band into the 300-350 nm near-UV range, which is essential for initiating polymerization in heavily pigmented inks or thick-film coatings where standard short-wave UV light (<300 nm) is scattered or blocked.

Evidence DimensionUV absorption wavelength (lambda max)
Target Compound DataRed-shifted absorption (300-350 nm range)
Comparator Or BaselineAcetophenone; short-wave absorption (<300 nm)
Quantified DifferenceExtension of functional UV absorption into the near-UV/visible spectrum
ConditionsPhotochemical evaluation of initiator precursors in solvent

Select this precursor when developing photoinitiators for pigmented or high-build UV-curable systems that require deep light penetration.

Synthesis of Morpholine-Bearing Pharmaceutical Intermediates

Directly downstream of its high chemoselectivity in Claisen-Schmidt condensations, this compound is the optimal precursor for synthesizing morpholine-functionalized chalcones. These intermediates are heavily utilized in the development of reversible MAO-A inhibitors, allosteric Protein Disulfide Isomerase (PDI) inhibitors, and targeted anti-inflammatory agents, where the morpholine ring improves aqueous solubility and target binding [1].

Production of Long-Wave UV Photoinitiators

Leveraging the bathochromic shift provided by the para-morpholino group, this compound and its derivatives are utilized to synthesize high-performance Type I photoinitiators. These are specifically formulated for curing heavily pigmented inks, 3D printing resins, and thick-film coatings where standard short-wave UV light fails to penetrate adequately.

Advanced Siloxane Copolymer Manufacturing

Due to its ability to undergo directed C-H activation, 4'-Morpholinoacetophenone is procured as a specialized monomer for ruthenium-catalyzed step-growth copolymerization with dienes like 1,3-divinyltetramethyldisiloxane. This enables the production of high molecular weight, heteroatom-rich siloxane polymers with specific thermal and optical properties[2].

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

39910-98-0

Dates

Last modified: 08-15-2023

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